![molecular formula C23H29N7O3S B6568139 N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1021206-29-0](/img/structure/B6568139.png)

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

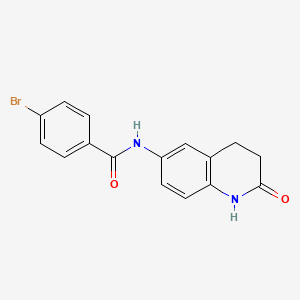

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, a piperidin-1-yl group, and a pyrrolidine-1-sulfonyl group . It is likely to be involved in biological activities given its structural similarity to other bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidone analogs, which serve as precursors to the piperidine ring . The synthesis process may involve various catalysts and the compounds synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups . The pyrazolo[3,4-d]pyrimidin-1-yl group, in particular, is a fused heterocyclic system that can contribute to the compound’s biological activity .Chemical Reactions Analysis

The compound’s chemical reactivity is likely influenced by its functional groups. For instance, the pyrazolo[3,4-d]pyrimidin-1-yl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are likely influenced by its functional groups and overall structure . For instance, the presence of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .科学研究应用

Drug Discovery

The piperidine nucleus, a key component of this compound, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Anticancer Applications

Piperidine derivatives, including those found in this compound, have shown potential in anticancer applications . They have been utilized in different ways as anticancer agents .

Antimicrobial Applications

The piperidine nucleus in this compound has been used in the development of antimicrobial agents . These agents can help in the treatment of various bacterial and fungal infections .

Analgesic Applications

Piperidine derivatives have been used in the development of analgesic (pain-relieving) drugs . These drugs can help manage both acute and chronic pain conditions .

Anti-inflammatory Applications

This compound, with its piperidine nucleus, can be used in the development of anti-inflammatory drugs . These drugs can help manage conditions characterized by inflammation, such as arthritis .

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . These drugs can help manage conditions such as schizophrenia and bipolar disorder .

Cell Viability and Function

The compound, also known as F2902-0575, is used in the Fc OxyBURST™ Green Assay Reagent, which is used for cell viability, proliferation, and function studies .

Assessment of Absorbable Polymeric Implants

The compound, also known as F2902, is referenced in the ASTM F2902-16 Standard Guide for Assessment of Absorbable Polymeric Implants . This guide describes general guidelines for the chemical, physical, mechanical, biocompatibility, and preclinical assessments of implantable synthetic polymeric absorbable devices .

作用机制

属性

IUPAC Name |

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O3S/c31-23(18-6-8-19(9-7-18)34(32,33)29-13-4-5-14-29)24-10-15-30-22-20(16-27-30)21(25-17-26-22)28-11-2-1-3-12-28/h6-9,16-17H,1-5,10-15H2,(H,24,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBDAYUVTCUXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6568061.png)

![N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6568073.png)

![N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6568075.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568080.png)

![2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568085.png)

![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)

![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)

![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)

![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)

![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)

![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)

![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)